molecular formula C10H9ClF3NO B13026633 (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine

(R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13026633
M. Wt: 251.63 g/mol
InChI Key: WKZNGHYNAUNMLE-MRVPVSSYSA-N
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Description

®-7-Chloro-6-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and cinnamic acid derivatives.

    Pechmann Condensation: The initial step involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

    Michael Addition: The next step involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods

Industrial production methods for ®-7-Chloro-6-(trifluoromethyl)chroman-4-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-7-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

®-7-Chloro-6-(trifluoromethyl)chroman-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the design and synthesis of novel drugs with potential therapeutic effects.

    Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-7-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A structurally related compound with similar biological activities.

    Chroman-2-one: Another related compound with distinct chemical properties and applications.

    Flavanone: A compound with a similar chroman skeleton but different substitution patterns.

Uniqueness

®-7-Chloro-6-(trifluoromethyl)chroman-4-amine is unique due to the presence of the trifluoromethyl group and the specific substitution pattern on the chroman ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

(4R)-7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9ClF3NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1

InChI Key

WKZNGHYNAUNMLE-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)C(F)(F)F)Cl

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)Cl

Origin of Product

United States

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